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Compound of Interest

Compound Name: 9-Undecynoic acid methyl ester

CAS No.: 18937-76-3

Cat. No.: B153954

Get Quote

9-Undecynoic acid methyl ester (CAS No. 18937-76-3) is a linear, twelve-carbon organic

molecule distinguished by the presence of two key functional groups: a terminal alkyne (C≡C-

H) at the 9-position and a methyl ester (-COOCH₃) at the 1-position.[1] This unique bifunctional

architecture renders it a highly valuable and versatile building block in organic synthesis,

materials science, and particularly in the fields of chemical biology and drug discovery.

The long aliphatic chain provides lipophilicity, while the methyl ester offers a site for further

modification or can influence the molecule's pharmacokinetic properties. However, it is the

terminal alkyne that imparts the most significant reactivity, serving as a powerful handle for

modern coupling reactions.[1] This guide provides a comprehensive overview of its chemical

properties, synthesis, reactivity, and critical applications, with a focus on field-proven insights

and methodologies.

Section 1: Physicochemical and Spectroscopic
Profile
The physical properties of 9-undecynoic acid methyl ester are characteristic of a medium-

chain fatty acid ester. It is a colorless to pale yellow liquid at room temperature, with good
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solubility in common organic solvents like ethanol, ether, and dichloromethane, but limited

solubility in water due to its hydrophobic alkyl chain.[1]

While specific experimental data for the 9-yne isomer is not widely published, its physical

constants are expected to be similar to its more common alkene isomer, methyl 10-

undecenoate (CAS 111-81-9).

Table 1: Core Physicochemical Properties
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| Refractive Index | ~1.437 at 20°C (estimated, based on C12 alkene isomer) |[3] |

Spectroscopic Characterization: A Roadmap to
Identification
Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The following

sections detail the expected characteristic signals in NMR, IR, and Mass Spectrometry, which

are crucial for reaction monitoring and final product validation.

¹H NMR (Proton Nuclear Magnetic Resonance):

-O-CH₃ (ester methyl): A sharp singlet at ~3.67 ppm.

-CH₂-COOCH₃ (α-methylene): A triplet at ~2.30 ppm.

≡C-H (alkynyl proton): A triplet at ~1.94 ppm, coupled to the adjacent methylene group.
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-CH₂-C≡ (propargyl methylene): A triplet of doublets at ~2.18 ppm.

-(CH₂)₅- (polymethylene chain): A complex multiplet region between ~1.25 and 1.65 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

C=O (ester carbonyl): A signal around ~174.2 ppm.

HC≡C- (alkyne C-H): A signal around ~84.6 ppm.

-C≡CH (alkyne quaternary C): A signal around ~68.2 ppm.

-O-CH₃ (ester methyl): A signal at ~51.4 ppm.

Alkyl Chain Carbons: A series of signals in the upfield region, typically between ~18.3 and

34.0 ppm.

IR (Infrared) Spectroscopy:

≡C-H stretch (terminal alkyne): A sharp, strong band at ~3310 cm⁻¹. This is a highly

diagnostic peak.

C≡C stretch (alkyne): A weak but sharp band around 2120 cm⁻¹.

C=O stretch (ester): A very strong, sharp band around 1740 cm⁻¹.

C-H stretches (sp³): Multiple bands in the 2850-2960 cm⁻¹ region.

C-O stretch (ester): A strong band in the 1170-1250 cm⁻¹ region.

MS (Mass Spectrometry): In Electron Ionization (EI) mass spectrometry, the molecular ion peak

(M⁺) at m/z = 196 would be expected. Common fragmentation patterns for fatty acid methyl

esters include a prominent peak corresponding to the McLafferty rearrangement at m/z = 74,

representing [CH₃OC(OH)=CH₂]⁺. Other fragments would arise from cleavage along the alkyl

chain.

Section 2: Synthesis and Purification Protocol
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The most direct and reliable method for synthesizing 9-undecynoic acid methyl ester is the

Fischer esterification of its corresponding carboxylic acid. The protocol is robust, high-yielding,

and utilizes common laboratory reagents.

Causality of Experimental Choices:

Acid Catalyst (H₂SO₄): The sulfuric acid protonates the carbonyl oxygen of the carboxylic

acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by

methanol.

Methanol as Solvent and Reagent: Using methanol in large excess drives the equilibrium

towards the product side, maximizing the yield according to Le Châtelier's principle.

Reflux: Heating the reaction to the boiling point of the solvent increases the reaction rate,

allowing the synthesis to be completed in a reasonable timeframe.

Aqueous Workup: The workup with sodium bicarbonate neutralizes the acid catalyst and any

unreacted carboxylic acid. The brine wash helps to remove water from the organic layer.

Purification on Basic Alumina: While silica gel is common, using activated basic alumina is

particularly effective for removing the final traces of acidic starting material, ensuring a high-

purity final product.[4]

Protocol 2.1: Fischer Esterification of 9-Undecynoic Acid
Materials:

9-Undecynoic acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)

Diethyl ether or Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (Brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Activated basic alumina

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-

undecynoic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid).

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (catalytic

amount, ~2% of the methanol volume).

Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

carboxylic acid is consumed.

Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the bulk

of the methanol using a rotary evaporator.

Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory

funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution:

CO₂ evolution), and finally with brine.

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

under reduced pressure to yield the crude methyl ester.

Purification: For high purity, pass the crude product through a short plug of activated basic

alumina using a non-polar eluent (e.g., hexane/ether mixture) to remove any residual starting

acid. The expected yield is typically >95%.[4]

Section 3: Chemical Reactivity and Handling
The utility of 9-undecynoic acid methyl ester stems from the distinct reactivity of its two

functional groups. The ester can be hydrolyzed back to the carboxylic acid or converted to

amides. However, the terminal alkyne is the primary site of synthetic manipulation. Its sp-

hybridized C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base,

and the triple bond readily participates in powerful carbon-carbon bond-forming reactions.
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Two of the most impactful reactions in the context of drug development are the Sonogashira

Coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal

alkyne with aryl or vinyl halides.[5][6] It is a cornerstone for synthesizing complex molecules,

including pharmaceuticals and organic materials, by creating a C(sp)-C(sp²) bond.[7][8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the quintessential "click

chemistry" reaction, CuAAC joins the terminal alkyne with an azide to form a highly stable

1,4-disubstituted 1,2,3-triazole ring.[9] This reaction is prized for its high yield,

stereospecificity, tolerance of numerous functional groups, and ability to proceed in aqueous,

biological environments, making it ideal for bioconjugation.[10][11][12]
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Caption: Key reaction pathways for 9-undecynoic acid methyl ester.

Stability and Storage
9-Undecynoic acid methyl ester is a stable compound under normal laboratory conditions.

However, like many fatty acid esters, it should be protected from strong acids or bases to

prevent hydrolysis. It is combustible and should be stored away from heat, sparks, and open

flames in a well-ventilated area.[13][14] For long-term storage, it is recommended to keep the

compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at

refrigerated temperatures (2-8°C) to prevent potential oxidation or degradation.
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Section 4: Applications in Research and Drug
Development
The terminal alkyne of 9-undecynoic acid methyl ester is a bio-orthogonal handle. This

means it is chemically inert within complex biological systems but can be made to react

specifically and efficiently with a partner functional group (an azide) under mild, biocompatible

conditions.[15] This property has made alkyne-functionalized molecules indispensable tools for

probing biological processes.

Key Applications:

Chemical Probes & Activity-Based Protein Profiling (ABPP): The molecule can be

incorporated into larger bioactive compounds. After the compound binds to its target protein

in a cell lysate or even a live cell, the alkyne handle is used to "click" on a reporter tag (like a

fluorescent dye or biotin) for visualization, identification, and quantification of the target.[16]

Metabolic Labeling: Alkyne-tagged fatty acids can be fed to cells and are incorporated into

complex lipids through natural metabolic pathways.[17] Researchers can then lyse the cells,

click on a reporter tag, and trace the metabolic fate of the fatty acid, identifying which lipid

species it becomes part of.[18]

Drug Conjugation: The alkyne serves as a versatile linker for creating more complex drug

molecules, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is attached

to a target-specific antibody via a stable triazole linkage.[19]
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Caption: Workflow for using an alkyne-tagged probe in chemical biology.

Protocol 4.1: General Procedure for Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule (like

9-undecynoic acid methyl ester) to an azide-containing reporter molecule.

Causality of Experimental Choices:

CuSO₄/Sodium Ascorbate: Copper(II) sulfate is the catalyst precursor. Sodium ascorbate is a

biocompatible reducing agent that reduces Cu(II) to the active catalytic Cu(I) species in situ.

A slight excess of ascorbate is used to prevent re-oxidation of Cu(I) by dissolved oxygen.[11]

Ligand (THPTA): A water-soluble ligand like THPTA (tris(3-

hydroxypropyltriazolylmethyl)amine) is crucial in biological applications. It stabilizes the Cu(I)

ion, preventing it from disproportionating or being oxidized, and reduces its cytotoxicity, all

while accelerating the reaction.[11][19]

Solvent System: The reaction is often performed in aqueous buffers like PBS, sometimes

with a co-solvent like DMSO or t-butanol to aid the solubility of hydrophobic reactants.

Materials:

Alkyne-functionalized molecule (e.g., 9-undecynoic acid methyl ester derivative)

Azide-functionalized molecule (e.g., Azide-fluorophore)

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

Sodium Ascorbate stock solution (must be prepared fresh; e.g., 100 mM in water)

THPTA ligand stock solution (e.g., 50 mM in water)

Phosphate-Buffered Saline (PBS) or appropriate buffer
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DMSO or t-butanol (as needed for solubility)

Procedure:

Prepare Reactants: In a microcentrifuge tube, dissolve the alkyne-containing molecule and

the azide-containing molecule in the reaction buffer (e.g., PBS). Use a co-solvent like DMSO

if necessary to ensure complete dissolution.

Prepare Catalyst Premix: In a separate tube, prepare the catalyst complex. For a final

reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM

THPTA to achieve final concentrations of 100 µM copper and 500 µM ligand (a 5:1 ligand-to-

copper ratio is common).[10] Mix gently and let stand for 1-2 minutes.

Add Catalyst: Add the catalyst premix from step 2 to the reactant solution from step 1.

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture

to initiate the cycloaddition. A final concentration of 1-2.5 mM is typical.[11]

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60

minutes. Protect from light if using a fluorescent reporter.

Purification: The resulting triazole-linked conjugate can be purified using methods

appropriate for the product, such as silica gel chromatography for small molecules or size-

exclusion chromatography for labeled proteins.

Conclusion
9-Undecynoic acid methyl ester is more than a simple fatty acid derivative; it is a strategically

designed synthetic tool. Its long alkyl chain and ester group provide a familiar lipid-like scaffold,

while its terminal alkyne functional group serves as a gateway to a vast array of chemical

transformations. Its central role in enabling powerful and bio-orthogonal coupling reactions like

CuAAC and Sonogashira coupling solidifies its position as a critical resource for scientists

aiming to construct complex molecular architectures, probe biological systems, and develop

next-generation therapeutics. Understanding its chemical properties and reactive potential is

key to unlocking its full utility in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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